1-[(4-Chlorophenyl)sulfonyl]-4-(morpholinomethyl)-4-piperidinol
Description
BenchChem offers high-quality 1-[(4-Chlorophenyl)sulfonyl]-4-(morpholinomethyl)-4-piperidinol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(4-Chlorophenyl)sulfonyl]-4-(morpholinomethyl)-4-piperidinol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-(morpholin-4-ylmethyl)piperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O4S/c17-14-1-3-15(4-2-14)24(21,22)19-7-5-16(20,6-8-19)13-18-9-11-23-12-10-18/h1-4,20H,5-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKWLBNVZWSRHPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CN2CCOCC2)O)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(4-Chlorophenyl)sulfonyl]-4-(morpholinomethyl)-4-piperidinol is a compound of significant interest in pharmacology due to its diverse biological activities. This compound belongs to a class of molecules that exhibit various therapeutic potentials, including antibacterial, enzyme inhibition, and anticancer properties. Understanding the biological activity of this compound is crucial for its potential applications in medicine.
The chemical structure and properties of 1-[(4-Chlorophenyl)sulfonyl]-4-(morpholinomethyl)-4-piperidinol are as follows:
| Property | Value |
|---|---|
| Molecular Formula | C16H23ClN2O4S |
| Molar Mass | 374.88 g/mol |
| CAS Number | 478041-61-1 |
Antibacterial Activity
Research indicates that compounds bearing the sulfonamide functionality, such as 1-[(4-Chlorophenyl)sulfonyl]-4-(morpholinomethyl)-4-piperidinol, demonstrate significant antibacterial properties. In particular, studies have shown moderate to strong activity against bacterial strains like Salmonella typhi and Bacillus subtilis, while exhibiting weaker effects against other strains such as Escherichia coli and Staphylococcus aureus .
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory activities. Notably, it exhibits strong inhibitory effects on acetylcholinesterase (AChE) and urease, making it a candidate for further development in treating conditions related to these enzymes. The IC50 values for various derivatives of this compound indicate potent activity, with some derivatives showing IC50 values as low as 0.63 µM against AChE .
Anticancer Potential
The piperidine nucleus in the structure of this compound has been associated with anticancer activity. Studies suggest that derivatives containing this moiety can inhibit tumor cell proliferation and exhibit cytotoxic effects against various cancer cell lines . The mechanism of action is likely linked to the compound's ability to interfere with cellular signaling pathways.
Case Studies
- Antibacterial Screening : A study synthesized several derivatives of the compound and tested their antibacterial efficacy. The results showed that compounds with the sulfonamide group had enhanced activity against Salmonella typhi, with some derivatives achieving MIC values lower than those of standard antibiotics .
- Enzyme Inhibition Studies : In a comparative study, several synthesized compounds were tested for AChE inhibition. The most active compounds exhibited IC50 values significantly lower than that of the reference standard thiourea, indicating their potential as therapeutic agents in neurodegenerative diseases .
- In Silico Studies : Molecular docking studies have provided insights into the binding interactions between these compounds and target enzymes or proteins. These studies suggest that the structural features of 1-[(4-Chlorophenyl)sulfonyl]-4-(morpholinomethyl)-4-piperidinol facilitate strong binding affinities, enhancing its biological effectiveness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
